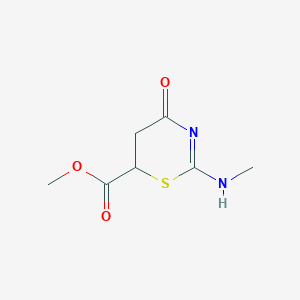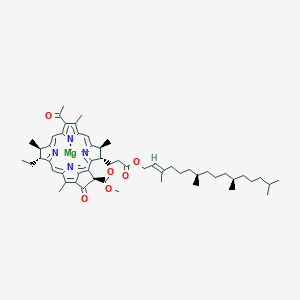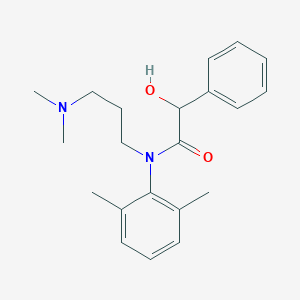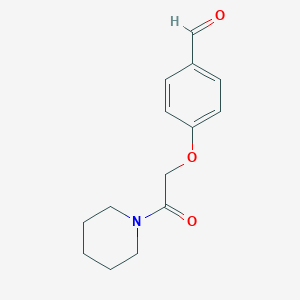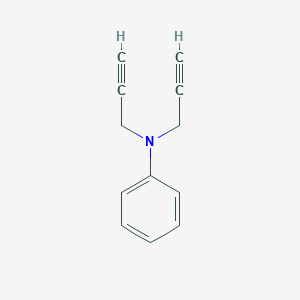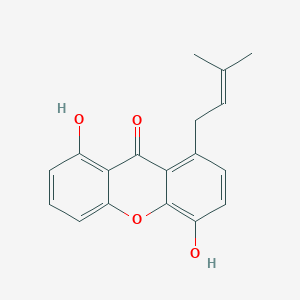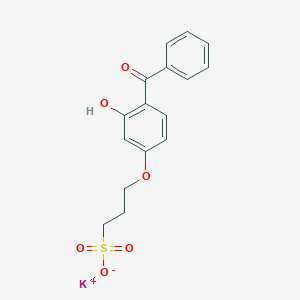
Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate, also known as KB-141, is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases. It is a member of the class of compounds known as arylsulfonates, which are widely used in medicinal chemistry due to their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell proliferation, apoptosis, and inflammation. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is known to play a crucial role in cancer cell survival and proliferation. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and physiological effects:
This compound has been shown to exhibit several biochemical and physiological effects in various studies. It has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, improve insulin sensitivity and glucose tolerance in animal models of diabetes, and reduce inflammation in animal models of inflammation. It has also been shown to exhibit antioxidant and anti-angiogenic activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate in lab experiments is its potent biological activity and selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, its limited solubility in aqueous solutions and low bioavailability in vivo are some of the major limitations for its use in lab experiments.
Direcciones Futuras
There are several future directions for research on Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate. One of the major areas of research is the development of more efficient synthesis methods and analogs with improved solubility and bioavailability. Another area of research is the investigation of its potential therapeutic applications in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Furthermore, the elucidation of its exact mechanism of action and the identification of its molecular targets could provide valuable insights for the development of novel therapies.
Métodos De Síntesis
The synthesis of Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate involves the reaction of 4-benzoyl-3-hydroxyphenol with 3-chloropropanesulfonyl chloride in the presence of a base, followed by the addition of potassium hydroxide. The resulting compound is purified by recrystallization and characterized by various spectroscopic techniques.
Aplicaciones Científicas De Investigación
Potassium 3-(4-benzoyl-3-hydroxyphenoxy)propanesulphonate has been investigated for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. Several studies have shown that this compound exhibits potent anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It has also been shown to improve insulin sensitivity and reduce inflammation in animal models of diabetes and inflammation, respectively.
Propiedades
Número CAS |
18296-82-7 |
|---|---|
Fórmula molecular |
C16H15KO6S |
Peso molecular |
374.5 g/mol |
Nombre IUPAC |
potassium;3-(4-benzoyl-3-hydroxyphenoxy)propane-1-sulfonate |
InChI |
InChI=1S/C16H16O6S.K/c17-15-11-13(22-9-4-10-23(19,20)21)7-8-14(15)16(18)12-5-2-1-3-6-12;/h1-3,5-8,11,17H,4,9-10H2,(H,19,20,21);/q;+1/p-1 |
Clave InChI |
WPCVHNDQJMGGOE-UHFFFAOYSA-M |
SMILES isomérico |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[K+] |
SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[K+] |
SMILES canónico |
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)OCCCS(=O)(=O)[O-])O.[K+] |
Otros números CAS |
18296-82-7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5H,13H-Dibenzo[c,h]dipyrrolo[3,2-e:3',2'-j][2,6]naphthyridine, 6,7,7a,8,14,15-hexahydro-7,15-dimethyl-](/img/structure/B101386.png)
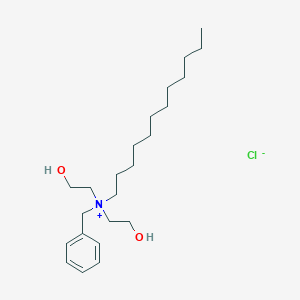
![7,12-Dihydrobenz[a]anthracene](/img/structure/B101390.png)

